molecular formula C16H12O3 B1587257 4-Benzoylphenyl acrylate CAS No. 22535-49-5

4-Benzoylphenyl acrylate

Cat. No. B1587257
Key on ui cas rn: 22535-49-5
M. Wt: 252.26 g/mol
InChI Key: LTYBJDPMCPTGEE-UHFFFAOYSA-N
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Patent
US04847137

Procedure details

A three-neck round-bottom flask fitted with an addition funnel, thermometer and a mechanical stirrer was charged with 100 ml of water, 40 g (0.20M) of p-hydroxybenzophenone and 8.8 g of sodium hydroxide. The flask was cooled in an ice bath to 8°-10° C., then 20 g (0.22) of acryloyl chloride were added dropwise while holding the temperature at 8°-10° C. When the addition was complete, the reaction mixture was stirred for an additional half hour. Then 150 ml of diethyl ether was added to dissolve the product of the reaction. The ether layer was separated from the water layer and washed twice with 3% sodium hydroxide and twice with water. The solution was dried over magnesium sulfate, filtered and stripped. An amount of 43.0 g of an oily product was obtained and purified by recrystallization from absolute ethanol, from which an amount of about 34.7 g of white crystalline product was isolated.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH-].[Na+].[C:19](Cl)(=[O:22])[CH:20]=[CH2:21]>C(OCC)C>[C:19]([O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:7][CH:8]=1)(=[O:22])[CH:20]=[CH2:21] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck round-bottom flask fitted with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice bath to 8°-10° C.
CUSTOM
Type
CUSTOM
Details
at 8°-10° C
ADDITION
Type
ADDITION
Details
When the addition
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
the product of the reaction
CUSTOM
Type
CUSTOM
Details
The ether layer was separated from the water layer
WASH
Type
WASH
Details
washed twice with 3% sodium hydroxide and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C=C)(=O)OC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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